

Thermodynamic Data for Dodecane Isomers: An In-depth Technical Guide

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Compound of Interest

Compound Name: *3-Ethyl-3,4-dimethyloctane*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermodynamic data for isomers of dodecane (C₁₂H₂₆). Given the vast number of isomers (355), this guide focuses on the well-characterized n-dodecane and illustrates a powerful estimation method for its branched isomers. This document is intended to be a valuable resource for researchers, scientists, and professionals in drug development and other fields where the thermodynamic properties of hydrocarbons are critical.

Thermodynamic Properties of n-Dodecane

n-Dodecane, as the straight-chain isomer, is the most extensively studied of the C₁₂H₂₆ isomers. Its thermodynamic properties are well-documented and serve as a baseline for comparison with its branched counterparts.

Property	Value	Units
Standard Enthalpy of Formation (Gas, 298.15 K)	-290.9 ± 1.4	kJ/mol
Standard Molar Entropy (Gas, 298.15 K)	622.50	J/mol·K
Molar Heat Capacity at Constant Pressure (Liquid, 298.15 K)	376.00	J/mol·K
Enthalpy of Vaporization (298.15 K)	61.3 ± 0.2	kJ/mol
Enthalpy of Fusion	36.836	kJ/mol

Estimation of Thermodynamic Properties for Branched Isomers: The Benson Group Additivity Method

Due to the sheer number of dodecane isomers, experimental determination of the thermodynamic properties for each is impractical. The Benson Group Additivity Method is a widely used and reliable technique for estimating these properties for organic molecules. This method is based on the principle that the thermodynamic properties of a molecule can be approximated by summing the contributions of its constituent groups.

The general equation for the Benson Group Additivity method is:

$$\text{Property} = \sum (\text{Group Contribution}) + \text{Corrections}$$

Corrections are applied for non-nearest neighbor interactions, such as gauche interactions and 1,5-pentane interference.

Below is a table of some common group additivity values (GAVs) for alkanes, which are essential for estimating the properties of dodecane isomers.

Group	Description	$\Delta H^\circ f$ (298.15 K) (kJ/mol)	S° (298.15 K) (J/mol·K)	Cp° (300 K) (J/mol·K)
C-(C)(H)3	Primary carbon	-42.18	127.32	25.52
C-(C)2(H)2	Secondary carbon	-20.71	39.46	22.84
C-(C)3(H)	Tertiary carbon	-7.95	-51.30	19.33
C-(C)4	Quaternary carbon	2.09	-146.86	14.77

Note: These are representative values. More extensive tables with additional groups and correction terms are available in the literature.

Calculated Thermodynamic Data for Selected Dodecane Isomers

To illustrate the application of the Benson method and to provide a comparative dataset, the following table presents calculated thermodynamic data for a few representative branched isomers of dodecane. These values are estimates and should be used with an understanding of the inherent approximations of the group additivity method.

Isomer	Structure	Calculated $\Delta H^\circ f$ (Gas, 298.15 K) (kJ/mol)
n-Dodecane	CH ₃ (CH ₂) ₁₀ CH ₃	-290.9 (Experimental)
2-Methylundecane	CH ₃ CH(CH ₃)(CH ₂) ₈ CH ₃	-298.1
2,2-Dimethyl-decane	(CH ₃) ₃ C(CH ₂) ₇ CH ₃	-307.4
2,2,4,6,6-Pentamethylheptane	(CH ₃) ₃ CCH ₂ CH(CH ₃)CH ₂ C(CH ₃) ₃	-335.2

Disclaimer: The calculated values are for illustrative purposes and are derived from the application of the Benson Group Additivity method with standard GAVs. Actual experimental values may vary.

Experimental Protocols

Accurate determination of thermodynamic data relies on precise experimental techniques. This section outlines the methodologies for key experiments.

Determination of Enthalpy of Formation: Bomb Calorimetry

The standard enthalpy of formation of a hydrocarbon is typically determined indirectly by measuring its enthalpy of combustion using a bomb calorimeter.

Methodology:

- **Sample Preparation:** A precisely weighed sample of the liquid dodecane isomer (typically 0.5 - 1.0 g) is placed in a crucible inside the bomb calorimeter. A known length of ignition wire is positioned to be in contact with the sample.
- **Bomb Assembly and Pressurization:** The crucible and ignition wire are placed inside the "bomb," a robust, sealed container. The bomb is then sealed and pressurized with pure oxygen to approximately 30 atm. This ensures complete combustion.
- **Calorimeter Setup:** The sealed bomb is submerged in a known quantity of water in an insulated container (the calorimeter). A stirrer ensures uniform temperature distribution in the water, and a high-precision thermometer records the temperature.
- **Ignition and Data Acquisition:** The sample is ignited by passing an electric current through the ignition wire. The heat released by the combustion is absorbed by the bomb and the surrounding water, causing a temperature rise. The temperature is recorded at regular intervals until it reaches a maximum and then begins to cool.
- **Calculations:** The heat capacity of the calorimeter is predetermined by combusting a standard substance with a known heat of combustion (e.g., benzoic acid). The heat of combustion of the sample is then calculated from the observed temperature rise and the heat capacity of the calorimeter. Corrections are made for the heat of ignition and the formation of nitric acid from residual nitrogen in the bomb. The standard enthalpy of formation is then calculated from the enthalpy of combustion using Hess's Law.

Determination of Heat Capacity: Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry is a widely used technique to measure the heat capacity of liquids and solids.

Methodology:

- Sample Preparation: A small, accurately weighed sample of the dodecane isomer (typically 5-15 mg) is hermetically sealed in an aluminum pan. An identical empty pan is used as a reference.
- Instrument Setup: The sample and reference pans are placed in the DSC cell. The instrument is programmed with a specific temperature profile, which typically involves a heating ramp at a constant rate (e.g., 10 °C/min) over the desired temperature range.
- Data Acquisition: The DSC measures the difference in heat flow required to maintain the sample and reference pans at the same temperature as they are heated. This differential heat flow is recorded as a function of temperature.
- Calibration and Calculation: The instrument is calibrated using a standard material with a known heat capacity (e.g., sapphire). The heat capacity of the sample is then calculated from the differential heat flow signal, the heating rate, and the sample mass, in comparison to the calibration standard.

Determination of Standard Molar Entropy

The standard molar entropy of a substance in the gas phase is typically determined by a combination of calorimetric measurements and statistical mechanics calculations based on spectroscopic data.

Methodology:

- Low-Temperature Heat Capacity Measurement: The heat capacity of the solid and liquid phases of the dodecane isomer is measured from a very low temperature (approaching 0 K) up to a temperature above its boiling point using adiabatic calorimetry.

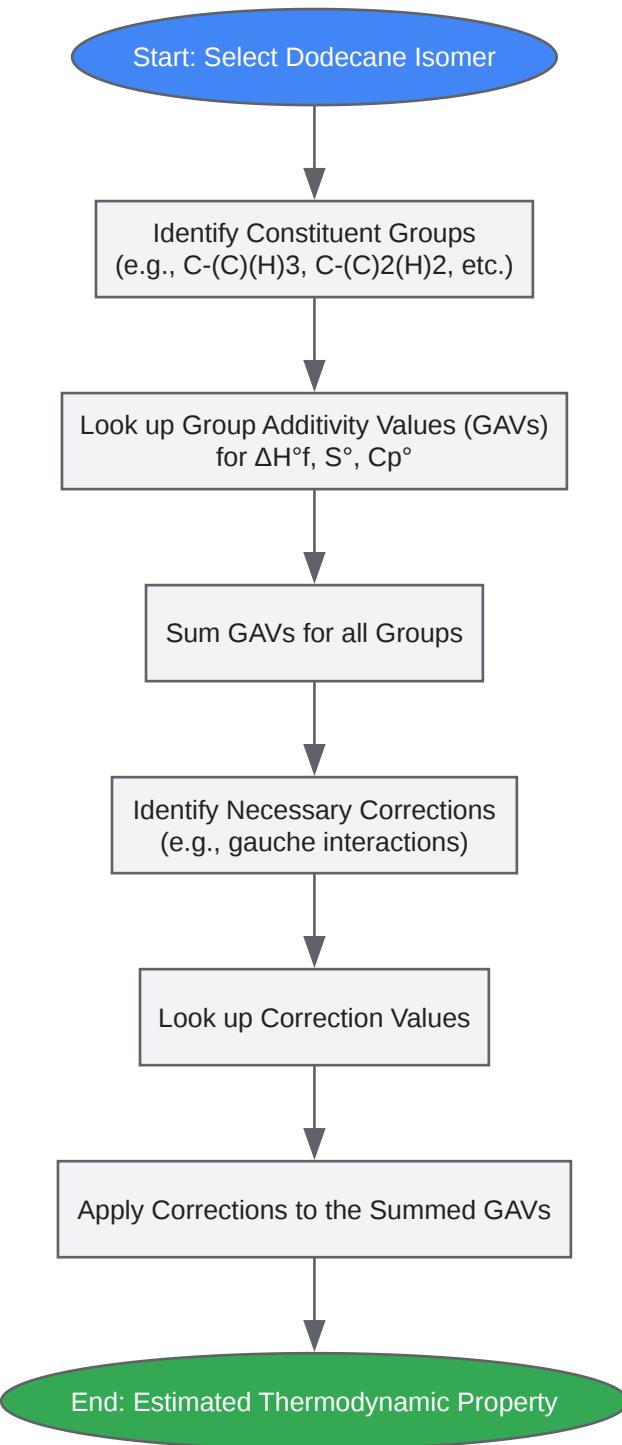
- Enthalpies of Phase Transitions: The enthalpies of fusion and vaporization are measured at their respective transition temperatures.
- Calculation of Entropy from Calorimetric Data: The entropy of the substance at a given temperature is calculated by integrating the heat capacity divided by temperature (C_p/T) from 0 K to that temperature, and adding the entropies of any phase transitions that occur within that range.
- Spectroscopic Data and Statistical Mechanics: For the ideal gas state, the entropy can be calculated using statistical mechanics. This requires knowledge of the molecule's vibrational frequencies (from infrared and Raman spectroscopy), rotational constants (from microwave spectroscopy), and molecular weight.
- Third Law of Thermodynamics: The Third Law of Thermodynamics states that the entropy of a perfect crystal at absolute zero (0 K) is zero. This provides the starting point for the calorimetric entropy calculations. Any residual entropy at 0 K due to crystal imperfections can lead to discrepancies between calorimetric and spectroscopic entropy values.

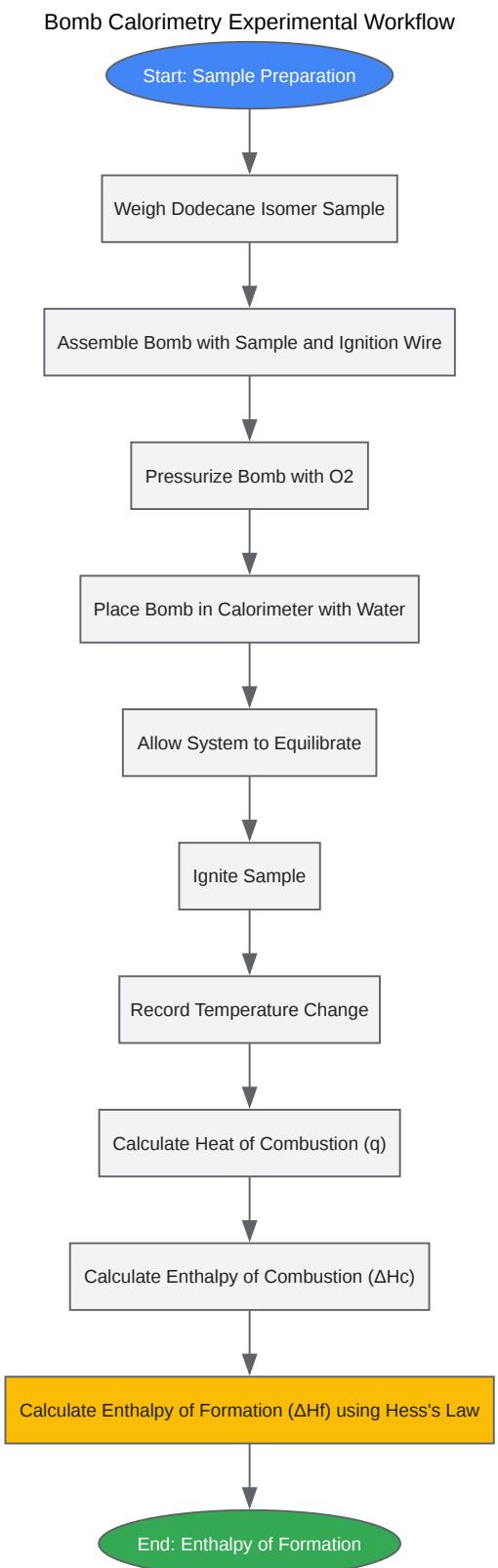
Visualizations

Benson Group Additivity Method Workflow

The following diagram illustrates the logical workflow of applying the Benson Group Additivity Method to estimate the thermodynamic properties of a dodecane isomer.

Benson Group Additivity Method Workflow





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